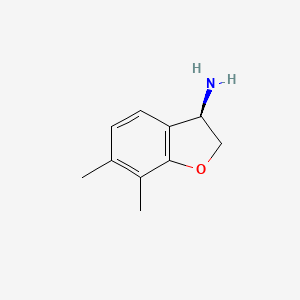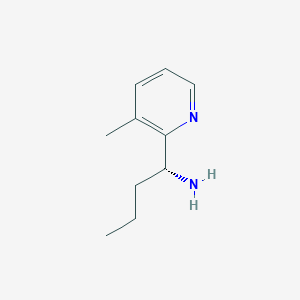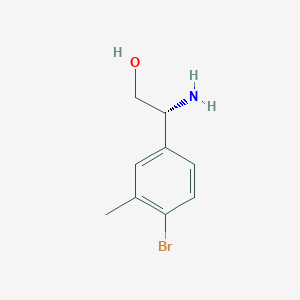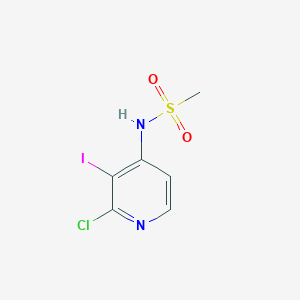
5-Bromo-3-iodo-2-methoxypyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-iodo-2-methoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrIN2O It is a derivative of pyridine, featuring bromine, iodine, and methoxy substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-methoxypyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction proceeds through a Suzuki-Miyaura coupling, followed by crystallization and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-iodo-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters under basic conditions.
Nucleophilic Substitution: Utilizes nucleophiles such as amines or thiols to replace the halogen atoms.
Oxidation: Employs oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.
Applications De Recherche Scientifique
5-Bromo-3-iodo-2-methoxypyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-iodo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 5-Bromo-2-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridin-4-ol
Uniqueness
5-Bromo-3-iodo-2-methoxypyridin-4-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C6H6BrIN2O |
|---|---|
Poids moléculaire |
328.93 g/mol |
Nom IUPAC |
5-bromo-3-iodo-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H6BrIN2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) |
Clé InChI |
BBMVWKFCTNXREV-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1I)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)





![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)



